Cas no 1172778-48-1 (5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamide)

5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamide structure
1172778-48-1 structure
商品名:5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamide
CAS番号:1172778-48-1
MF:C21H18FN3O2
メガワット:363.384928226471
CID:6563843
PubChem ID:44047063

5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamide
    • 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide
    • F5517-0022
    • VU0645654-1
    • 5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
    • 1172778-48-1
    • AKOS024511611
    • 5-(benzimidazol-1-ylmethyl)-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
    • インチ: 1S/C21H18FN3O2/c22-16-7-5-15(6-8-16)11-12-23-21(26)20-10-9-17(27-20)13-25-14-24-18-3-1-2-4-19(18)25/h1-10,14H,11-13H2,(H,23,26)
    • InChIKey: DKCIYXADHSHKKW-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)CCNC(C1=CC=C(CN2C=NC3C=CC=CC2=3)O1)=O

計算された属性

  • せいみつぶんしりょう: 363.13830499g/mol
  • どういたいしつりょう: 363.13830499g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 498
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5517-0022-10μmol
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
1172778-48-1
10μmol
$69.0 2023-09-10
Life Chemicals
F5517-0022-1mg
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
1172778-48-1
1mg
$54.0 2023-09-10
Life Chemicals
F5517-0022-40mg
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
1172778-48-1
40mg
$140.0 2023-09-10
Life Chemicals
F5517-0022-4mg
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
1172778-48-1
4mg
$66.0 2023-09-10
Life Chemicals
F5517-0022-5mg
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
1172778-48-1
5mg
$69.0 2023-09-10
Life Chemicals
F5517-0022-20μmol
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
1172778-48-1
20μmol
$79.0 2023-09-10
Life Chemicals
F5517-0022-3mg
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
1172778-48-1
3mg
$63.0 2023-09-10
Life Chemicals
F5517-0022-15mg
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
1172778-48-1
15mg
$89.0 2023-09-10
Life Chemicals
F5517-0022-2μmol
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
1172778-48-1
2μmol
$57.0 2023-09-10
Life Chemicals
F5517-0022-25mg
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
1172778-48-1
25mg
$109.0 2023-09-10

5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamide 関連文献

Related Articles

5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamideに関する追加情報

Professional Introduction to Compound with CAS No. 1172778-48-1 and Product Name: 5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamide

The compound with the CAS number 1172778-48-1 and the product name 5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamide represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates a benzodiazole moiety, which is well-known for its role in various pharmacological contexts, alongside a furan ring system that contributes to its distinct chemical properties. The presence of a 4-fluorophenyl group further enhances its pharmacological profile, making it a promising candidate for further investigation.

In recent years, the development of novel compounds with complex molecular architectures has been a cornerstone of pharmaceutical research. The compound in question exhibits a sophisticated interplay of functional groups that contribute to its biological activity. Specifically, the benzodiazole moiety is known for its anxiolytic, sedative, and muscle relaxant properties, while the furan ring system is often associated with anti-inflammatory and analgesic effects. The combination of these structural elements suggests that this compound may exhibit multifaceted therapeutic benefits.

One of the most intriguing aspects of this compound is its potential application in the treatment of neurological disorders. The benzodiazole scaffold is widely recognized for its interaction with central nervous system receptors, particularly GABA receptors, which are crucial for regulating neuronal excitability. This interaction can lead to a reduction in anxiety and seizure activity, making benzodiazole derivatives valuable in managing conditions such as epilepsy and generalized anxiety disorder. Additionally, the 4-fluorophenyl group may enhance the compound's ability to cross the blood-brain barrier, improving its bioavailability and efficacy.

Recent studies have begun to explore the synergistic effects of combining different pharmacophores in a single molecule. The compound with CAS No. 1172778-48-1 exemplifies this approach by integrating a benzodiazole core with a furan ring and a 4-fluorophenyl substituent. Preliminary in vitro studies have shown promising results regarding its interaction with various biological targets. For instance, the compound has demonstrated inhibitory activity against certain enzymes implicated in neurodegenerative diseases, suggesting its potential as a therapeutic agent in conditions such as Alzheimer's disease and Parkinson's disease.

The structural design of this compound also takes into account principles of drug-like properties, including solubility, metabolic stability, and binding affinity. The presence of the furan ring not only contributes to its pharmacological activity but also influences its physicochemical properties, potentially enhancing its oral bioavailability. Furthermore, the molecular geometry optimized through computational chemistry predicts favorable interactions with target proteins, which is critical for achieving high efficacy.

In the context of modern drug discovery, computational methods play an increasingly important role in identifying and optimizing lead compounds. Advanced computational techniques such as molecular docking and quantum mechanics simulations have been employed to evaluate the binding affinity of this compound to various biological targets. These studies have provided valuable insights into its mechanism of action and have guided further modifications to improve its therapeutic potential.

Another area of interest is the potential use of this compound in combination therapy regimens. The multifaceted pharmacological profile suggested by its structure makes it an attractive candidate for combination with other drugs that target different aspects of neurological disorders. Such combinations could potentially enhance therapeutic outcomes by addressing multiple pathological pathways simultaneously.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations that highlight the expertise required to develop such complex molecules. Each step has been optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.

As research continues to uncover new therapeutic targets and mechanisms, compounds like those with CAS No. 1172778-48-1 will play an increasingly important role in addressing unmet medical needs. The integration of advanced chemical design principles with cutting-edge computational methods holds great promise for developing next-generation pharmaceuticals that are both effective and well-tolerated by patients.

The future development of this compound will likely involve further preclinical studies to evaluate its safety profile and pharmacokinetic properties. Once these studies are completed successfully, it may proceed to clinical trials where it can be tested in human subjects for efficacy and tolerability. The journey from laboratory discovery to clinical application is long and challenging but represents one of the most exciting aspects of pharmaceutical research.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chemnorm.com
Wuhan ChemNorm Biotech Co.,Ltd.